6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine

Description

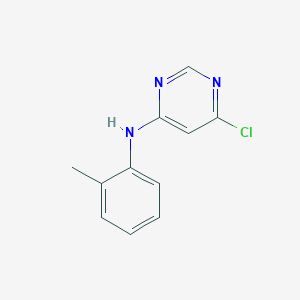

6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine (CAS: 936075-45-5) is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.68 g/mol . Its structure features a pyrimidine ring substituted with a chlorine atom at position 6 and a 2-methylphenyl group attached to the amine at position 4.

Properties

IUPAC Name |

6-chloro-N-(2-methylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLPGROYJHVEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine typically involves the reaction of 2-methylphenylamine with chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of pyrimidinamine, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical compounds.

Biology: In biological research, this compound is utilized to study the interactions of pyrimidinamines with biological macromolecules. It helps in understanding the role of pyrimidine derivatives in cellular processes and their potential as therapeutic agents.

Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it valuable in different industrial applications.

Mechanism of Action

The mechanism by which 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Properties

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethyl in , sulfonyl in ) decrease amine basicity, while electron-donating groups (e.g., methoxy in ) enhance it.

- Solubility : Oxygen-containing substituents (e.g., ethoxypropyl in , THP in ) improve aqueous solubility, whereas purely hydrophobic groups (e.g., phenethyl in ) favor lipid membrane penetration.

Biological Activity

6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 936075-45-5

- Molecular Formula : C₁₁H₁₂ClN₃

- Molecular Weight : 223.69 g/mol

This compound exhibits biological activity primarily through its interactions with various molecular targets, particularly in the context of cancer therapy. The compound has been noted for its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound acts as a kinase inhibitor, targeting pathways that are often dysregulated in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may contribute to its therapeutic profile.

Biological Activity Data

Case Study 1: Inhibition of Tumor Growth

In a study conducted on non-small cell lung cancer (NSCLC) models, this compound demonstrated significant tumor growth inhibition. The mechanism was attributed to its ability to inhibit the HER family of receptor tyrosine kinases, which play a crucial role in the proliferation and survival of cancer cells.

Case Study 2: Impact on Cell Cycle Regulation

Another study highlighted the compound's effect on cell cycle regulation. Treatment with this compound resulted in G1 phase arrest in various human cancer cell lines. Flow cytometry analysis confirmed an increase in the proportion of cells in the G1 phase, indicating a halt in progression towards DNA synthesis.

Research Findings

Recent research has focused on optimizing the structure of pyrimidine derivatives to enhance their biological activity. Modifications to the chemical structure of this compound have been explored to improve potency and selectivity against specific kinases.

Notable Findings:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substitutions at the pyrimidine ring can significantly affect the inhibitory potency against targeted kinases.

- Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to enhance efficacy and reduce resistance observed in cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.